molecular formula C7H7N3O5 B1238210 2-Hydroxylamino-4,6-dinitrotoluene CAS No. 59283-76-0

2-Hydroxylamino-4,6-dinitrotoluene

Cat. No. B1238210
CAS RN: 59283-76-0
M. Wt: 213.15 g/mol
InChI Key: KONVLHWTMAMGAA-UHFFFAOYSA-N
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Description

2-Hydroxylamino-4,6-dinitrotoluene is an organic aromatic compound . It is practically insoluble in water and is a very weakly acidic compound . Its molecular formula is C7H7N3O5 . It is known to be a major metabolite produced from 2,4,6-trinitrotoluene (TNT) by bacteria .


Synthesis Analysis

2-Hydroxylamino-4,6-dinitrotoluene is produced as a metabolite from 2,4,6-trinitrotoluene (TNT) by bacteria .


Molecular Structure Analysis

The molecular formula of 2-Hydroxylamino-4,6-dinitrotoluene is C7H7N3O5 . Its average mass is 213.148 Da and its monoisotopic mass is 213.038574 Da .


Chemical Reactions Analysis

2-Hydroxylamino-4,6-dinitrotoluene can react with a reduced electron acceptor and H+ to form 2-amino-4,6-dinitrotoluene, an oxidized electron acceptor, and H2O .


Physical And Chemical Properties Analysis

2-Hydroxylamino-4,6-dinitrotoluene is practically insoluble in water and is a very weakly acidic compound . Its molecular formula is C7H7N3O5, with an average mass of 213.148 Da and a monoisotopic mass of 213.038574 Da .

Scientific Research Applications

Environmental Bioremediation and Metabolism

  • Fungal Biodegradation: 2-Hydroxylamino-4,6-dinitrotoluene, a degradation product of TNT, inhibits the lignin peroxidase of the white rot fungus Phanerochaete chrysosporium. This fungus can mineralize TNT, and the study of its interaction with 2-hydroxylamino-4,6-dinitrotoluene is significant for understanding fungal biodegradation of TNT (Michels & Gottschalk, 1994).
  • Biological Reduction Products: The compound is identified as a product in the biological reduction of TNT by Pseudomonas sp., which uses TNT as an N-source after enzymatic removal of nitro groups. This highlights its role in microbial metabolism of explosives (Haidour & Ramos, 1996).

Analytical Chemistry and Compound Identification

  • Identification Techniques: Advanced techniques like thin-layer chromatography and laser time-of-flight mass spectrometry are used for isolating and identifying 2-hydroxylamino-4,6-dinitrotoluene, demonstrating its instability and the challenges in its analysis (Maeda et al., 2006).

Environmental Toxicology

  • Mutagenicity Studies: The mutagenicity of 2-hydroxylamino-4,6-dinitrotoluene and related compounds has been studied using bacterial systems like Salmonella typhimurium, contributing to environmental toxicology research (Padda et al., 2003).

Stability and Transformation

  • Stability Analysis: Studies have investigated the stability of 2-hydroxylamino-4,6-dinitrotoluene in aqueous solutions, which is crucial for understanding its environmental fate and transformation in bioremediation processes (Wang et al., 2004).

Phytotransformation

  • Role in Plant Metabolism: Research involving Myriophyllum aquaticum has shown that 2-hydroxylamino-4,6-dinitrotoluene is an initial intermediate in the phytotransformation of TNT, underlining its importance in the plant-based remediation of contaminated sites (Wang et al., 2003).

properties

IUPAC Name

N-(2-methyl-3,5-dinitrophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c1-4-6(8-11)2-5(9(12)13)3-7(4)10(14)15/h2-3,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONVLHWTMAMGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069318
Record name Benzenamine, N-hydroxy-2-methyl-3,5-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxylamino-4,6-dinitrotoluene

CAS RN

59283-76-0
Record name 2-Hydroxylamino-4,6-dinitrotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59283-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxylamino-4,6-dinitrotoluene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-hydroxy-2-methyl-3,5-dinitro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-hydroxy-2-methyl-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7069318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxylamino-4,6-dinitrotoluene
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
T Junk, Y Liu, Z Li, R Perkins, Y Liu - Journal of Molecular Structure, 2015 - Elsevier
In this study, a combined quantum mechanical and experimental analyses were performed to investigate crystal structure of the immediate degradation product of TNT, 2-hydroxylamino-…
Number of citations: 4 www.sciencedirect.com
AÍ HaÏdour, JL Ramos - Environmental science & technology, 1996 - ACS Publications
Pseudomonas sp. clone A is able to use 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene, and 2,6-dinitrotoluene as an N-source after the enzymatic removal of nitro groups from the …
Number of citations: 178 pubs.acs.org
CY Wang, D Zheng, JB Hughes - Biotechnology letters, 2000 - Springer
Hydroxylamines, produced as intermediates in the reductive metabolism of 2,4,6-trinitrotoluene, 2,4-dinitrotoluene, and 2,6-dinitrotoluene between nitroaromatic parent compounds and …
Number of citations: 39 link.springer.com
GK Vasilyeva, BT Oh, PJ Shea, RA Drijber… - Bioremediation …, 2000 - Taylor & Francis
Bioremediation of munitions-contaminated soil requires effective transformation and detoxification of high concentrations of 2,4,6-trinitrotoluene (TNT). Pseudomonas aeruginosa strain …
Number of citations: 22 www.tandfonline.com
T Maeda, N Nagafuchi, A Kubota… - Journal of …, 2006 - academic.oup.com
Two kinds of hydroxylamino-dinitrotoluenes (HADNTs), 2-hydroxylamino-4,6-dinitrotoluene (2HADNT) and 4-hydroxylamino-2,6-dinitrotoluene (4HADNT), are known to be major …
Number of citations: 14 academic.oup.com
RS Padda, C Wang, JB Hughes, R Kutty… - … and Chemistry: An …, 2003 - Wiley Online Library
The mutagenicity of 2,4‐dinitrotoluene (24DNT), and 2,6‐dinitrotoluene (26DNT), and their related transformation products such as hydroxylamine and amine derivatives, which are …
Number of citations: 125 setac.onlinelibrary.wiley.com
J Šarlauskas, A Nemeikaite-Č, Ž Anusevičius… - Archives of biochemistry …, 2004 - Elsevier
The toxicity of 2,4,6-trinitrotoluene (TNT), a widespread environmental contaminant, is exerted through its enzymatic redox cycling and/or covalent binding of its reduction products to …
Number of citations: 54 www.sciencedirect.com
J Michels, G Gottschalk - Applied and Environmental Microbiology, 1994 - Am Soc Microbiol
The ability of the white rot fungus Phanerochaete chrysosporium to mineralize 2,4,6-trinitrotoluene (TNT) was studied in the concentration range of 0.36 to 20.36 mg/liter. The initial rate …
Number of citations: 166 journals.asm.org
SH Kwon, TF Yen - Journal of Environmental Science & Health Part …, 1997 - Taylor & Francis
TNT (2,4,6‐trinitrotoluene) was degraded effectively by a mixed microbial population in digested sewage culture under strict anaerobic conditions. An initial concentration of 110 mg/L of …
Number of citations: 13 www.tandfonline.com
C Wang, DY Lyon, JB Hughes… - Environmental science & …, 2003 - ACS Publications
Phytotransformation studies of 2,4,6-trinitrotoluene (TNT) were conducted using Myriophyllum aquaticum to clarify the role of initial intermediates of TNT transformation in the complex …
Number of citations: 59 pubs.acs.org

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